molecular formula C18H34N2O2 B184506 10-Undecenamide, N-(3-morpholinopropyl)- CAS No. 102613-08-1

10-Undecenamide, N-(3-morpholinopropyl)-

Cat. No. B184506
M. Wt: 310.5 g/mol
InChI Key: JOKGUMPLNNYVFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Undecenamide, N-(3-morpholinopropyl)- is a synthetic compound that has been extensively researched for its potential applications in various fields. It is a derivative of undecylenic acid and contains a morpholinopropyl group. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.

Mechanism Of Action

The mechanism of action of 10-Undecenamide, N-(3-morpholinopropyl)- is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death. It has also been found to interact with proteins and enzymes in cells, leading to changes in their function.

Biochemical And Physiological Effects

10-Undecenamide, N-(3-morpholinopropyl)- has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory effects, making it a potential candidate for use in the treatment of inflammatory conditions.

Advantages And Limitations For Lab Experiments

One advantage of using 10-Undecenamide, N-(3-morpholinopropyl)- in lab experiments is its ability to target specific cells or tissues. This makes it a useful tool for studying the function of specific proteins or enzymes. However, one limitation is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for research on 10-Undecenamide, N-(3-morpholinopropyl)-. One area of interest is its potential as a drug delivery system, particularly for the treatment of cancer. Another area of research is its potential as a disinfectant or preservative in the food industry. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 10-Undecenamide, N-(3-morpholinopropyl)- involves the reaction of undecylenic acid with morpholine and 1,3-propanediol. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

10-Undecenamide, N-(3-morpholinopropyl)- has been used in a variety of scientific research applications. It has been found to exhibit antimicrobial properties, making it a potential candidate for use as a disinfectant or preservative. It has also been studied for its potential as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.

properties

CAS RN

102613-08-1

Product Name

10-Undecenamide, N-(3-morpholinopropyl)-

Molecular Formula

C18H34N2O2

Molecular Weight

310.5 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)undec-10-enamide

InChI

InChI=1S/C18H34N2O2/c1-2-3-4-5-6-7-8-9-11-18(21)19-12-10-13-20-14-16-22-17-15-20/h2H,1,3-17H2,(H,19,21)

InChI Key

JOKGUMPLNNYVFN-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCC(=O)NCCCN1CCOCC1

Canonical SMILES

C=CCCCCCCCCC(=O)NCCCN1CCOCC1

Other CAS RN

102613-08-1

Origin of Product

United States

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